[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride
Description
[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride is a halogenated arylhydrazine derivative characterized by a bromine atom at the ortho-position and a difluoromethoxy group at the para-position relative to the hydrazine moiety.
This compound is primarily utilized in organic synthesis as a precursor for heterocyclic compounds, including pyrazolines, pyrazoles, and pyrimidines. Its synthesis likely involves cyclization reactions with chalcones or other carbonyl-containing intermediates, as demonstrated in studies on related hydrazine hydrochlorides . For example, phenyl hydrazine hydrochloride analogs react with benzylideneacetone to form pyrazoline derivatives under reflux conditions .
Safety protocols emphasize its toxicity, requiring stringent handling measures (e.g., ventilation, PPE) due to risks of carcinogenicity and hematological effects .
Properties
IUPAC Name |
[2-bromo-6-(difluoromethoxy)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O.ClH/c8-4-2-1-3-5(6(4)12-11)13-7(9)10;/h1-3,7,12H,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNASTFMYQPCQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NN)OC(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride typically involves the reaction of 2-bromo-6-(difluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-bromo-6-(difluoromethoxy)aniline
Reagent: Hydrazine hydrate
Catalyst: Hydrochloric acid
Reaction Conditions: The reaction mixture is heated to a specific temperature and maintained for a certain period to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the potential of hydrazine derivatives, including [2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride, in antifungal drug development. The compound's structural features enable it to inhibit specific fungal enzymes selectively, which is crucial for developing targeted antifungal therapies.
-
Mechanism of Action :
- The compound acts by inhibiting the synthesis of glucosylceramide in fungi, thus disrupting their cell membrane integrity.
- In vitro studies have shown that it exhibits a significant minimum inhibitory concentration (MIC) against Cryptococcus neoformans, outperforming traditional antifungal agents like fluconazole .
- Case Study :
Synthesis of Functional Materials
The compound has been utilized in synthesizing advanced materials due to its unique electronic properties.
- Polymerization Studies :
- Research indicates that this compound can serve as a precursor for creating functional polymers with enhanced thermal stability and electrical conductivity.
- Its difluoromethoxy group contributes to improved solubility and processability in various organic solvents, facilitating the development of high-performance materials .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals.
- Toxicity Assessment :
- Preliminary toxicity studies indicate that while the compound exhibits some level of cytotoxicity, its therapeutic index remains favorable compared to other hydrazine derivatives.
- The compound's safety profile was evaluated through dermal exposure studies, revealing minimal adverse effects at therapeutic doses .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal Agent | Exhibits significant antifungal activity against C. neoformans |
| Material Science | Precursor for Functional Polymers | Enhances thermal stability and electrical conductivity |
| Toxicology | Safety Profile Assessment | Favorable therapeutic index with minimal adverse effects |
Mechanism of Action
The mechanism of action of [2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Hydrazine Hydrochloride Derivatives
Research Findings and Industrial Relevance
- Synthetic Utility : The target compound’s difluoromethoxy group enables access to fluorinated heterocycles, which are underrepresented in drug libraries .
- Commercial Availability : Multiple suppliers (e.g., SynFine Research, Chongqing Yawei Fine Chemical) highlight its demand in pharmaceutical R&D .
- Safety Considerations: All arylhydrazine hydrochlorides require strict handling protocols due to genotoxic and carcinogenic risks .
Biological Activity
[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C8H8BrClF2N2O
- Molecular Weight : 284.52 g/mol
The presence of bromine and difluoromethoxy groups contributes to its unique properties and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in cancer pathways, particularly those related to acute myeloid leukemia (AML). The compound's ability to modulate gene expression and induce differentiation in cancer cells has been documented in several studies.
Pharmacological Effects
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Anticancer Activity :
- In vitro studies have shown that this compound can inhibit the proliferation of AML cells. The compound promotes differentiation and apoptosis in these cells, making it a candidate for further development as an anticancer agent.
-
Cytotoxicity :
- The compound exhibits dose-dependent cytotoxicity against various cancer cell lines. For instance, it has been reported to significantly reduce cell viability in HL-60 and THP-1 cell lines at concentrations ranging from 5 to 20 µM over 72 hours.
-
Genotoxicity :
- Preliminary studies suggest that this compound may induce genotoxic effects, leading to DNA damage in certain cellular models. This aspect necessitates further investigation to assess its safety profile.
Study 1: Differentiation Induction in AML Cells
A recent study evaluated the ability of this compound to induce differentiation in AML cell lines. The results demonstrated that treatment with the compound led to a significant upregulation of CD11b expression, a marker associated with myeloid differentiation. Flow cytometry analyses confirmed that the compound increased the absolute number of CD11b-positive cells compared to controls, indicating its potential as a therapeutic agent for AML .
Study 2: In Vivo Efficacy
In vivo experiments using xenograft models showed that administration of this compound resulted in reduced tumor burden and improved survival rates compared to untreated controls. The study highlighted the compound's potential as a novel therapeutic option for treating hematological malignancies .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
